REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH2:6][CH:7]=O)[CH2:3][CH:4]=O.[NH2:10][C:11]1[S:12][CH:13]=[C:14]([CH3:16])[N:15]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:9])[CH:6]=[CH:7][N:10]([C:11]2[S:12][CH:13]=[C:14]([CH3:16])[N:15]=2)[CH:4]=[CH:3]1 |f:2.3|
|
Name
|
|
Quantity
|
0.035 mol
|
Type
|
reactant
|
Smiles
|
CC(CC=O)(CC=O)C
|
Name
|
3.96
|
Quantity
|
0.035 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
water azeotroped off via a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
after which the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a 1% ethyl acetate/hexane solution
|
Type
|
CUSTOM
|
Details
|
The eluate was evaporated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CN(C=C1)C=1SC=C(N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |